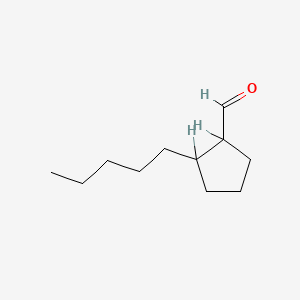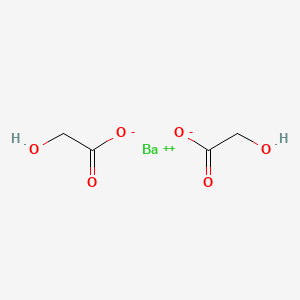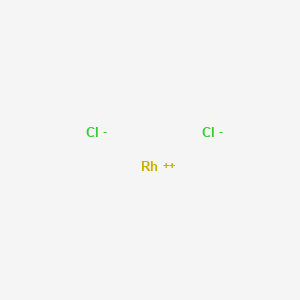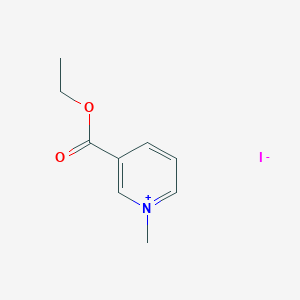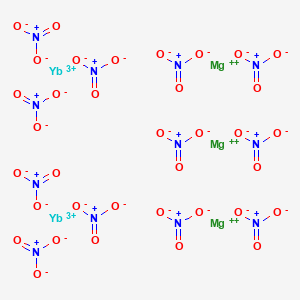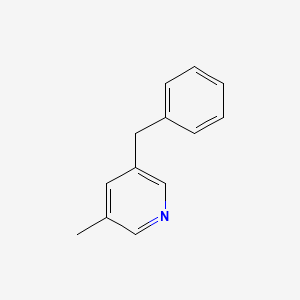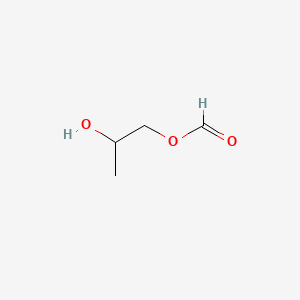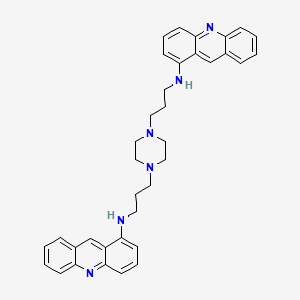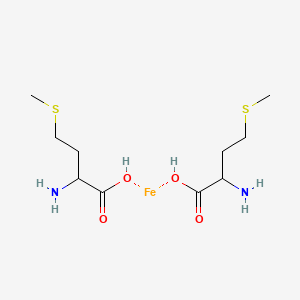
Bis(DL-methioninato-N,O)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(DL-methioninato-N,O)iron is a coordination compound consisting of iron complexed with the amino acid methionine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(DL-methioninato-N,O)iron typically involves the reaction of iron salts with DL-methionine under controlled conditions. One common method includes dissolving iron(III) chloride in water and adding DL-methionine to the solution. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(DL-methioninato-N,O)iron undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the coordination environment of the iron center and the nature of the ligands.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes. Substitution reactions result in new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Bis(DL-methioninato-N,O)iron has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound is investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research explores its potential as a therapeutic agent for treating iron deficiency and related disorders.
Industry: It is used in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of Bis(DL-methioninato-N,O)iron involves its interaction with molecular targets and pathways in biological systems. The iron center plays a crucial role in redox reactions and electron transfer processes. The compound can interact with enzymes and proteins, influencing their activity and function. The methionine ligands also contribute to the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(DL-methioninato-N,O)copper
- Bis(DL-methioninato-N,O)zinc
- Bis(DL-methioninato-N,O)cobalt
Uniqueness
Bis(DL-methioninato-N,O)iron is unique due to its specific coordination environment and the presence of methionine ligands. Compared to similar compounds, it exhibits distinct redox properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
82597-91-9 |
|---|---|
Fórmula molecular |
C10H22FeN2O4S2 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
2-amino-4-methylsulfanylbutanoic acid;iron |
InChI |
InChI=1S/2C5H11NO2S.Fe/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8); |
Clave InChI |
MMJLAAAOEQVXJU-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(C(=O)O)N.CSCCC(C(=O)O)N.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


